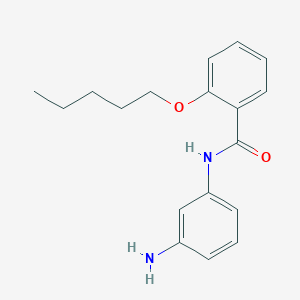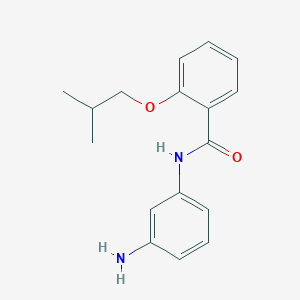
N-(5-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide
Vue d'ensemble
Description
N-(5-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide, commonly referred to as AMPCM, is a synthetic organic compound that is widely used in scientific research and laboratory experiments. It is a versatile compound that has a wide range of applications and can be used for a variety of purposes.
Applications De Recherche Scientifique
Synthesis and Antimalarial Activity
- N-(5-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide derivatives have been studied for their antimalarial activity. A study demonstrated that variations in the phenyl ring substituents correlated with increasing antimalarial potency against Plasmodium berghei in mice, indicating its potential as a clinical treatment for malaria (Werbel et al., 1986).
Hydrogen Bond Studies
- Substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides were synthesized and characterized, including studies on intramolecular and intermolecular hydrogen bonding, which are crucial in understanding the compound's chemical behavior and potential applications (Romero & Margarita, 2008).
Monomer Synthesis for Polybenzimidazoles
- The compound has been used in the synthesis of AB-type monomers for polybenzimidazoles, highlighting its role in creating advanced polymeric materials (Begunov & Valyaeva, 2015).
Conformational Analysis
- Research on similar chloroacetamide compounds provides insights into their molecular conformation, useful for designing drugs and materials with specific properties (Gowda et al., 2007).
Intermediate for Dye Synthesis
- The compound has been implicated in the synthesis of dyes, specifically in the context of characterizing and synthesizing benzimidazole derivatives used in dye production (Drabina et al., 2009).
Radiosynthesis for Herbicide Study
- Radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners using similar compounds was conducted for studies on metabolism and mode of action, indicating its utility in agricultural research (Latli & Casida, 1995).
Anti-inflammatory Activity
- Some derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, a similar compound, showed significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Angular Heterocycles Synthesis
- Studies on derivatives of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide, a structurally related compound, have led to the synthesis of angular heterocyclic compounds, important in medicinal chemistry (Agarwal & Mital, 1976).
Comparative Metabolism in Herbicides
- Comparative metabolism studies of chloroacetamide herbicides and their metabolites in human and rat liver microsomes were conducted, providing insights into the metabolic pathways and potential risks associated with herbicide exposure (Coleman et al., 2000).
Opioid Agonist Synthesis
- The synthesis and evaluation of similar compounds as opioid kappa agonists were conducted, contributing to the development of new therapeutic agents for pain management (Barlow et al., 1991).
Flavoring Agent Evaluation
- A scientific opinion on the use of a flavoring substance structurally similar to N-(5-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide was provided, indicating its potential use in food and beverage applications (Younes et al., 2018).
Propriétés
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-3-4-12(18)8-15(10)19-16(20)9-21-13-5-6-14(17)11(2)7-13/h3-8H,9,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUWSDLHVJIJNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)COC2=CC(=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione](/img/structure/B1384897.png)
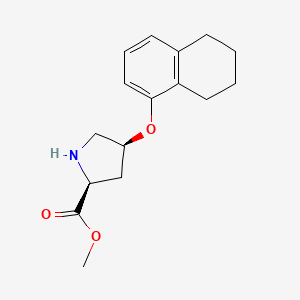


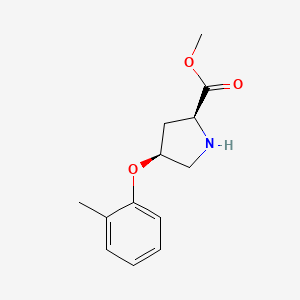
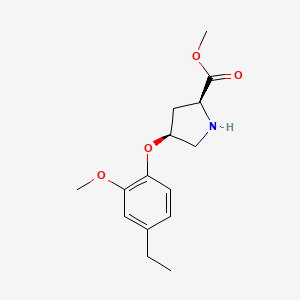
![1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine](/img/structure/B1384911.png)
![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1384912.png)
